molecular formula C12H24ClN B1492398 4-(Cyclopentylmethyl)azepane hydrochloride CAS No. 2098072-68-3

4-(Cyclopentylmethyl)azepane hydrochloride

Cat. No.: B1492398
CAS No.: 2098072-68-3
M. Wt: 217.78 g/mol
InChI Key: JGBDQYPXCYDCBS-UHFFFAOYSA-N
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Description

4-(Cyclopentylmethyl)azepane hydrochloride is a chemical compound that belongs to the class of organic compounds known as azepanes. Azepanes are seven-membered saturated heterocyclic compounds containing nitrogen. This particular compound is a hydrochloride salt, meaning it is formed by the reaction of the azepane base with hydrochloric acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopentylmethyl)azepane hydrochloride typically involves the following steps:

  • Cyclopentylmethylamine Synthesis: The starting material, cyclopentylmethylamine, can be synthesized through the reductive amination of cyclopentanone with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.

  • Azepane Formation: Cyclopentylmethylamine is then reacted with a suitable alkylating agent, such as 1,5-dibromopentane, to form the azepane ring.

  • Hydrochloride Formation: The resulting azepane base is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclopentylmethyl)azepane hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.

  • Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the azepane ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Ketones or aldehydes.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Alkylated or amino-substituted derivatives.

Scientific Research Applications

4-(Cyclopentylmethyl)azepane hydrochloride has various applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a ligand in biochemical studies to investigate protein-ligand interactions.

  • Industry: It can be used as an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(Cyclopentylmethyl)azepane hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

4-(Cyclopentylmethyl)azepane hydrochloride can be compared with other similar compounds, such as:

  • 4-(Cyclohexylmethyl)azepane hydrochloride: Similar structure but with a cyclohexyl group instead of cyclopentyl.

  • 4-(Methyl)azepane hydrochloride: A simpler analog with a methyl group instead of cyclopentylmethyl.

  • 4-(Ethyl)azepane hydrochloride: Another analog with an ethyl group.

Uniqueness: The presence of the cyclopentylmethyl group in this compound provides unique steric and electronic properties compared to its analogs, which can influence its reactivity and biological activity.

Properties

IUPAC Name

4-(cyclopentylmethyl)azepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.ClH/c1-2-5-11(4-1)10-12-6-3-8-13-9-7-12;/h11-13H,1-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBDQYPXCYDCBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC2CCCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Cyclopentylmethyl)azepane hydrochloride
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4-(Cyclopentylmethyl)azepane hydrochloride
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4-(Cyclopentylmethyl)azepane hydrochloride
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4-(Cyclopentylmethyl)azepane hydrochloride
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4-(Cyclopentylmethyl)azepane hydrochloride

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